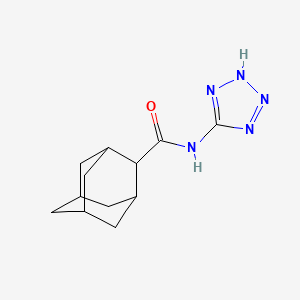![molecular formula C16H15N3O4 B5831545 N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5831545.png)
N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide, also known as MNAC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MNAC is a member of the nitroaromatic compounds family, which have been studied for their biological and pharmacological properties.
作用機序
N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide binds to NO through a nucleophilic substitution reaction, leading to the formation of a stable adduct. The binding of N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide to NO results in a change in its fluorescence properties, which can be measured using spectroscopic techniques.
Biochemical and Physiological Effects:
N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide has been shown to have a low toxicity profile and is relatively stable in biological systems. It has been used to detect NO levels in vivo in various animal models, including rats and mice. N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide has also been shown to be effective in detecting NO levels in human cells.
実験室実験の利点と制限
One of the main advantages of using N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide as a fluorescent probe for NO is its high selectivity and sensitivity. N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide has been shown to be highly specific for NO, with minimal interference from other biological molecules. However, one limitation of using N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.
将来の方向性
There are several potential future directions for research on N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide. One area of research is the development of new fluorescent probes based on the structure of N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide, which may have improved properties for detecting NO in biological systems. Another area of research is the use of N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide as a tool for studying the role of NO in various physiological and pathological processes, such as inflammation and cancer. Finally, N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide may have potential applications in drug discovery, as it has been shown to bind to certain protein targets that are involved in disease processes.
合成法
N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide can be synthesized through a multistep process involving the reaction of 4-methylacetophenone with nitric acid to form 4-methyl-3-nitroacetophenone. Subsequently, the reaction of 4-methyl-3-nitroacetophenone with phosgene and ammonia leads to the formation of N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide.
科学的研究の応用
N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for detecting nitric oxide (NO) in biological systems. N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide has been shown to selectively bind to NO, leading to a change in its fluorescence properties, which can be used to measure NO levels in vivo.
特性
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-11-5-7-12(8-6-11)9-15(20)23-18-16(17)13-3-2-4-14(10-13)19(21)22/h2-8,10H,9H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYDPGPPHXMGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide](/img/structure/B5831484.png)
![methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B5831492.png)
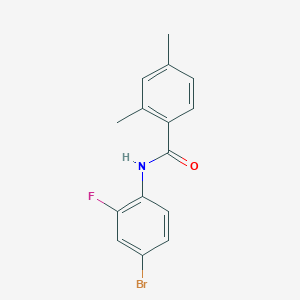
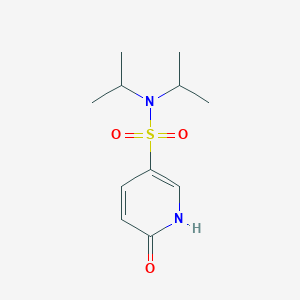
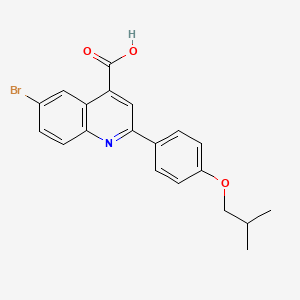
![2-[(2-chlorobenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5831526.png)
![3-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5831528.png)

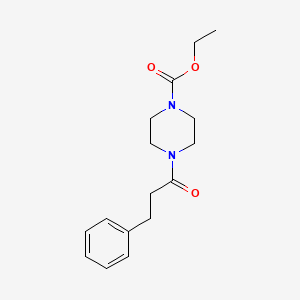
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methoxyphenyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5831548.png)
![2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5831552.png)
